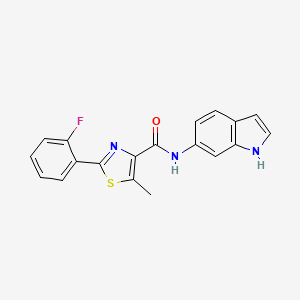![molecular formula C18H19NO8 B11153561 2-[Carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid](/img/structure/B11153561.png)
2-[Carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cyclic GMP-AMP synthase (cGAS). This enzyme is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating immune responses. cGAS-IN-1 has shown potential anti-inflammatory properties by inhibiting the abnormal activation of cGAS, which is linked to various immune-mediated inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cGAS-IN-1 involves several steps, starting with the preparation of the flavonoid core structure. The synthetic route typically includes the following steps:
Formation of the Flavonoid Core: This involves the condensation of appropriate aromatic aldehydes with ketones under acidic or basic conditions to form the flavonoid backbone.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, or halogen groups to the flavonoid core through electrophilic aromatic substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain cGAS-IN-1 in its pure form.
Industrial Production Methods
Industrial production of cGAS-IN-1 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors to produce the flavonoid core and its functionalized derivatives.
Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cGAS-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert cGAS-IN-1 to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the flavonoid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cGAS-IN-1, each with distinct chemical and biological properties .
Scientific Research Applications
cGAS-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and functionalization of flavonoids.
Biology: Investigated for its role in modulating the cGAS-STING pathway, which is crucial for innate immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases by inhibiting cGAS activity.
Industry: Utilized in the development of anti-inflammatory drugs and as a research tool in pharmaceutical studies
Mechanism of Action
cGAS-IN-1 exerts its effects by inhibiting the activity of cyclic GMP-AMP synthase (cGAS). The compound binds to the active site of cGAS, preventing it from catalyzing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition blocks the downstream activation of the stimulator of interferon genes (STING) pathway, thereby reducing the production of type I interferons and other inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
RU.521: Another selective cGAS inhibitor with anti-inflammatory effects.
Compound 3: A novel cGAS covalent inhibitor with promising therapeutic efficacy in inflammatory disease models.
Uniqueness of cGAS-IN-1
cGAS-IN-1 is unique due to its specific flavonoid structure, which provides distinct binding properties and inhibitory activity against cGAS. Its potential anti-inflammatory properties make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H19NO8 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(20)19(8-16(21)22)9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
RMQTZPUNTDZXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153478.png)
![7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153486.png)
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11153488.png)

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B11153500.png)
![3-benzyl-4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11153503.png)

![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11153513.png)

![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B11153534.png)
![9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153536.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153542.png)
![N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11153553.png)
![2-isobutyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11153559.png)
